An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Pyrazin-2-YL-ethylamine Dihydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Pyrazin-2-YL-ethylamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, potential biological activities, and safety considerations, offering insights grounded in established scientific principles.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its presence in numerous biologically active compounds and clinically approved drugs.[1] Derivatives of pyrazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] 2-Pyrazin-2-YL-ethylamine dihydrochloride, as a derivative, holds promise as a versatile building block for the synthesis of novel therapeutic agents.[4]
Chemical Identity and Physicochemical Properties
2-Pyrazin-2-YL-ethylamine dihydrochloride is the dihydrochloride salt of the parent compound 2-(pyrazin-2-yl)ethan-1-amine. The salt form enhances stability and solubility, making it more amenable for research and development purposes.
| Property | Value | Source(s) |
| IUPAC Name | 2-(pyrazin-2-yl)ethan-1-amine dihydrochloride | |
| Synonyms | 2-(2-Aminoethyl)pyrazine dihydrochloride | |
| CAS Number | Not explicitly found for dihydrochloride; 5321-59-5 for the free base. | [5] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | Calculated |
| Molecular Weight | 196.08 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | Inferred from salts |
| Predicted pKa | ~9.10 ± 0.10 for the primary amine (free base). |
Synthesis of 2-Pyrazin-2-YL-ethylamine Dihydrochloride
A common and effective method for the synthesis of 2-(pyrazin-2-yl)ethan-1-amine involves the reduction of 2-(pyrazin-2-yl)acetonitrile. This nitrile precursor can be synthesized from 2-bromopyrazine. The resulting amine is then treated with hydrochloric acid to yield the dihydrochloride salt.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-Pyrazin-2-YL-ethylamine dihydrochloride.
Experimental Protocol: Catalytic Hydrogenation of 2-(Pyrazin-2-yl)acetonitrile
This protocol describes a general procedure for the reduction of a nitrile to a primary amine via catalytic hydrogenation, a common and effective method.[6][7]
Materials:
-
2-(Pyrazin-2-yl)acetonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
Procedure:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(pyrazin-2-yl)acetonitrile in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)ethan-1-amine.
-
Salt Formation: Dissolve the crude amine in anhydrous diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Pyrazin-2-YL-ethylamine dihydrochloride as a solid.
Analytical Characterization
The structure and purity of 2-Pyrazin-2-YL-ethylamine dihydrochloride can be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the pyrazine ring protons and the ethylamine side chain protons. The chemical shifts will be influenced by the protonation of the nitrogen atoms.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for N-H stretching (as -NH₃⁺) in the range of 3200-2800 cm⁻¹, C-H stretching of the aromatic ring and the alkyl chain, and C=N and C=C stretching vibrations of the pyrazine ring. The broadness of the N-H stretch is a key indicator of the ammonium salt.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the parent ion (free base) and provide fragmentation patterns that can aid in structural elucidation.
-
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the free base, GC-MS can be a powerful tool for both separation and identification.
Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 2-Pyrazin-2-YL-ethylamine dihydrochloride is limited in publicly available literature, the broader class of pyrazine derivatives has shown significant promise in several therapeutic areas.
Neuropharmacology
Pyrazine derivatives have been investigated for their potential as neuroprotective agents. Some analogs have shown the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2][8]
Furthermore, the structural similarity of 2-Pyrazin-2-YL-ethylamine to known dopamine transporter (DAT) ligands suggests its potential to modulate dopaminergic neurotransmission.[9][10] The dopamine transporter is a key target for drugs used to treat conditions such as ADHD, depression, and substance abuse. Further research is warranted to determine the binding affinity and functional activity of this compound at the dopamine transporter.
Caption: Hypothesized neuroprotective mechanisms of pyrazine derivatives.
Other Potential Applications
-
Antimicrobial Agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.[11]
-
Anticancer Agents: The pyrazine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[12][13]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Pyrazin-2-YL-ethylamine dihydrochloride. Based on the safety data for related compounds, the following guidelines are recommended.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
Conclusion and Future Directions
2-Pyrazin-2-YL-ethylamine dihydrochloride is a valuable chemical entity with a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its potential biological activities, particularly in the realm of neuropharmacology, warrant further investigation. Future research should focus on the development of a specific and optimized synthesis protocol, comprehensive characterization of its physicochemical and spectral properties, and in-depth biological evaluation to elucidate its mechanism of action and therapeutic potential.
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